molecular formula C21H27NO6 B14959629 N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B14959629
M. Wt: 389.4 g/mol
InChI Key: ZQBBPBMHIAYIIW-UHFFFAOYSA-N
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Description

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic hybrid molecule combining a coumarin scaffold with a norleucine residue. The compound features:

  • Coumarin core: A 4-butyl-substituted 2-oxo-2H-chromen-7-yl group, where the butyl chain enhances lipophilicity compared to shorter alkyl substituents.
  • Acetyl linker: Connects the coumarin moiety to the norleucine residue via an ether-oxygen bond.
  • Norleucine residue: A non-proteinogenic, linear amino acid analog with a 4-carbon side chain (CH₂CH₂CH₂CH₃), distinct from the branched iso-butyl group of leucine .

For example, and describe similar acetohydrazide and acetamide syntheses using sulfur reagents or chloroacetamide intermediates, which could be adapted for norleucine incorporation .

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

2-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C21H27NO6/c1-3-5-7-14-11-20(24)28-18-12-15(9-10-16(14)18)27-13-19(23)22-17(21(25)26)8-6-4-2/h9-12,17H,3-8,13H2,1-2H3,(H,22,23)(H,25,26)

InChI Key

ZQBBPBMHIAYIIW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC(CCCC)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine typically involves the reaction of 4-butyl-2-oxo-2H-chromen-7-yl acetate with norleucine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Scientific Research Applications

N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth, resulting in its antimicrobial effects. Additionally, the compound’s anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Implications

Table 1: Substituent and Functional Group Comparison
Compound Name Coumarin Substituent Linker/Functional Group Amino Acid/Analog Key Features
N-{[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine 4-butyl Acetyl Norleucine High lipophilicity; non-standard amino acid
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) 4-methyl Acetohydrazide Hydrazide Nitro and hydroxyl groups enhance polarity
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide 4-methyl Chloro-phenylacetamide None Chlorine and phenyl groups increase steric bulk

Key Observations :

Coumarin Substituents: The 4-butyl group in the target compound increases lipophilicity (predicted logP >4) compared to 4-methyl analogs (e.g., 2k and the chloro-phenylacetamide derivative), which may improve blood-brain barrier penetration or tissue retention . Longer alkyl chains (butyl vs.

Linker and Functional Groups: The acetyl-norleucine linker in the target compound replaces hydrazide (2k) or chloro-phenylacetamide groups. This substitution reduces polarity, favoring hydrophobic interactions in biological targets.

Amino Acid vs. Non-Amino Acid Moieties: Norleucine’s incorporation distinguishes the target compound from non-amino acid derivatives (e.g., 2k and chloro-phenylacetamide). This may confer peptide-like transport mechanisms or mimicry in cellular uptake .

Table 2: Predicted Properties Based on Structural Analogs
Property Target Compound 2k Chloro-phenylacetamide
Molecular Weight (g/mol) ~405 (estimated) 399.34 343.79
logP (Predicted) ~4.2 ~2.8 ~3.5
Solubility Low (lipophilic) Moderate (polar groups) Low (chlorine, phenyl)
Metabolic Stability High (norleucine) Moderate (hydrazide) Low (amide hydrolysis)

Discussion :

  • Lipophilicity: The 4-butyl group and norleucine residue likely render the target compound more lipophilic than 2k but comparable to the chloro-phenylacetamide analog. This could enhance passive diffusion across biological membranes .
  • Synthetic Accessibility: The target compound’s synthesis may require specialized coupling reagents (e.g., DCC/HOBt) for amide bond formation between the coumarin-acetyl intermediate and norleucine, contrasting with the thioacetic acid-mediated cyclization in .
  • Structural Analysis: Tools like SHELXL () and Mercury () would be critical for resolving the crystal structure, particularly to assess intermolecular interactions influenced by the butyl and norleucine groups .

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